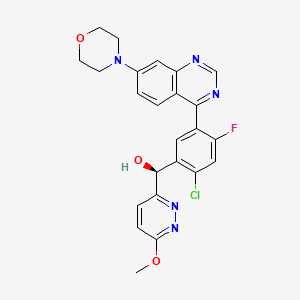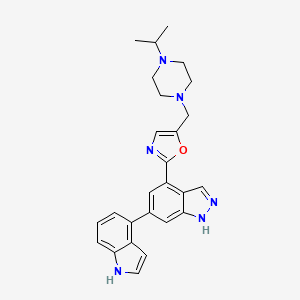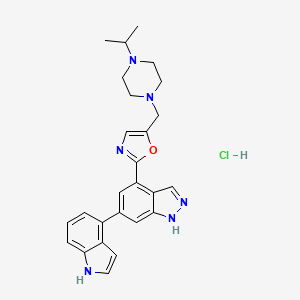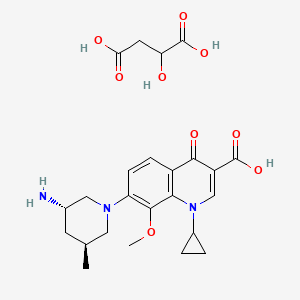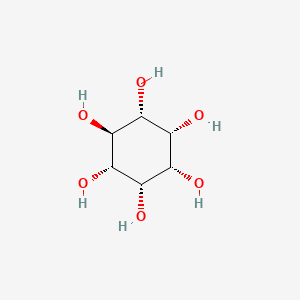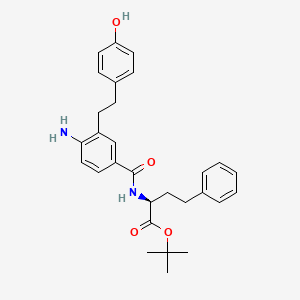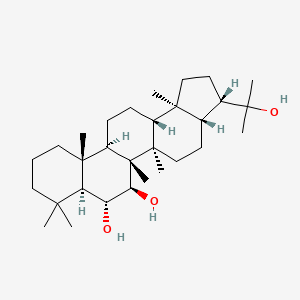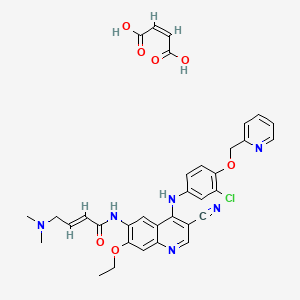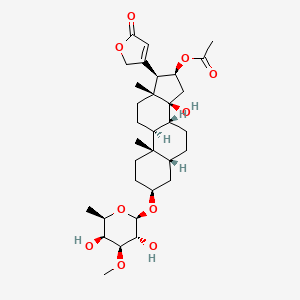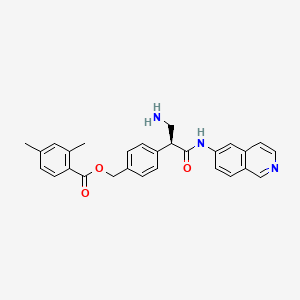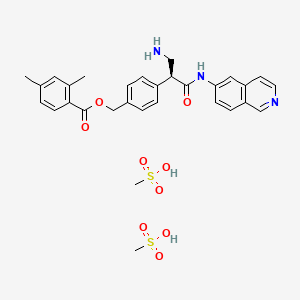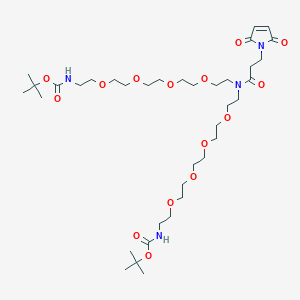
N-Mal-N-bis(PEG4-NH-Boc)
Overview
Description
N-Mal-N-bis(PEG4-NH-Boc) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal Boc-protected amino groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The Boc-protected amines can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Mal-N-bis(PEG4-NH-Boc) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and Boc-protected amine groups. The synthesis typically involves the following steps:
PEGylation: PEG chains are functionalized with maleimide groups.
Amine Protection: Amino groups are protected with Boc groups to prevent unwanted reactions.
Conjugation: The functionalized PEG chains are conjugated with the protected amines under controlled conditions
Industrial Production Methods
Industrial production of N-Mal-N-bis(PEG4-NH-Boc) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
N-Mal-N-bis(PEG4-NH-Boc) undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The Boc-protected amines can be deprotected under acidic conditions to reveal free amine groups
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the maleimide group.
Acidic Conditions: Used for deprotecting the Boc groups
Major Products Formed
Thioether Bonds: Formed from the reaction between the maleimide group and thiol groups.
Free Amines: Formed after deprotection of the Boc groups
Scientific Research Applications
N-Mal-N-bis(PEG4-NH-Boc) has a wide range of applications in scientific research, including:
Mechanism of Action
N-Mal-N-bis(PEG4-NH-Boc) exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, enabling the attachment of PEG chains to biomolecules. This modification can enhance the solubility, stability, and bioavailability of the biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-Mal-N-bis(PEG2-NH-Boc): Similar structure with shorter PEG chains.
N-Mal-N-bis(PEG6-NH-Boc): Similar structure with longer PEG chains
Uniqueness
N-Mal-N-bis(PEG4-NH-Boc) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The presence of Boc-protected amines allows for controlled deprotection and functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIBCVFZJBEFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099523 | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2128735-27-1 | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
